molecular formula C20H28N2O3 B5045003 3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide

Cat. No.: B5045003
M. Wt: 344.4 g/mol
InChI Key: QDKKXYHPQMAQQI-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include benzofuran derivatives, morpholine, and various alkylating agents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the morpholine moiety.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.

    Substitution: Various substitution reactions might be possible, especially on the benzofuran ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Other compounds in this class might include 2-benzofuran carboxylic acid, 3-methylbenzofuran, etc.

    Morpholine Derivatives: Compounds like N-methylmorpholine, 4-morpholinecarboxamide, etc.

Uniqueness

3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3,6,7-trimethyl-N-(2-methyl-2-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13-6-7-16-15(3)18(25-17(16)14(13)2)19(23)21-12-20(4,5)22-8-10-24-11-9-22/h6-7H,8-12H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKKXYHPQMAQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C)(C)N3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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